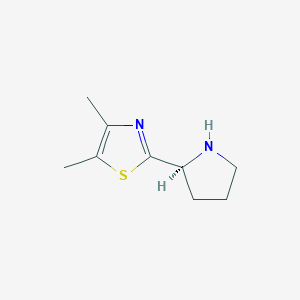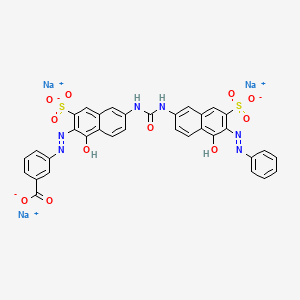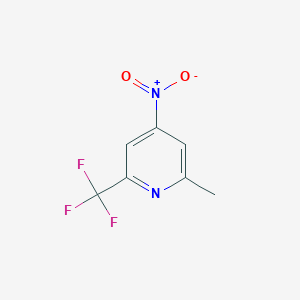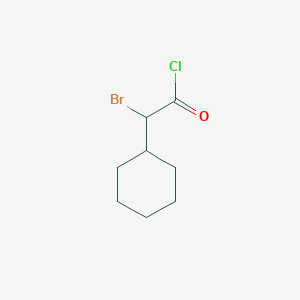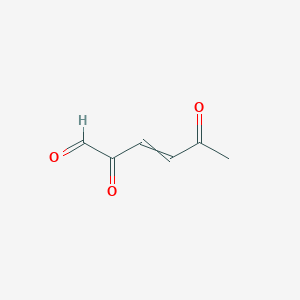
4-(bromomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(bromomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a bromomethyl group attached to a benzene ring, which is further substituted with a sulfonamide group containing N-(2-hydroxyethyl) and N-methyl substituents
準備方法
The synthesis of 4-(bromomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide typically involves the bromination of a suitable precursor, followed by sulfonamide formation. One common synthetic route includes the following steps:
Bromination: The starting material, such as toluene, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromomethyl group.
Sulfonamide Formation: The brominated intermediate is then reacted with N-methyl-2-hydroxyethylamine in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
化学反応の分析
4-(bromomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LAH).
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Nucleophiles (e.g., amines), solvents (e.g., ethanol), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water or acetone).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-(bromomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s sulfonamide group is a key pharmacophore in many drugs, making it useful for developing new therapeutic agents.
Materials Science: It can be used in the preparation of functional materials, such as polymers and surfactants, due to its unique chemical properties.
作用機序
The mechanism by which 4-(bromomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules, leading to covalent modifications.
類似化合物との比較
4-(bromomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide can be compared with other sulfonamide compounds, such as:
4-(chloromethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(bromomethyl)-N-(2-hydroxyethyl)-N-ethylbenzenesulfonamide: Similar structure but with an ethyl group instead of a methyl group on the sulfonamide nitrogen.
特性
分子式 |
C10H14BrNO3S |
|---|---|
分子量 |
308.19 g/mol |
IUPAC名 |
4-(bromomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO3S/c1-12(6-7-13)16(14,15)10-4-2-9(8-11)3-5-10/h2-5,13H,6-8H2,1H3 |
InChIキー |
PLHTVPYSCGEIRJ-UHFFFAOYSA-N |
正規SMILES |
CN(CCO)S(=O)(=O)C1=CC=C(C=C1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



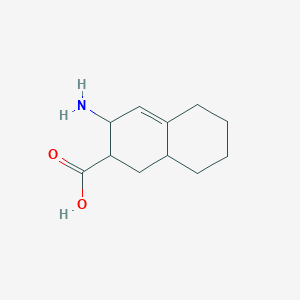
![(R)-1-bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane](/img/structure/B13969978.png)
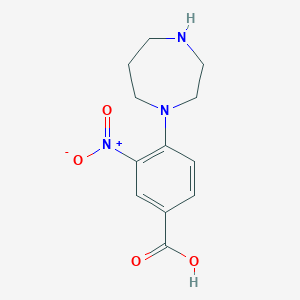
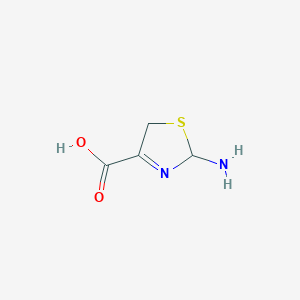
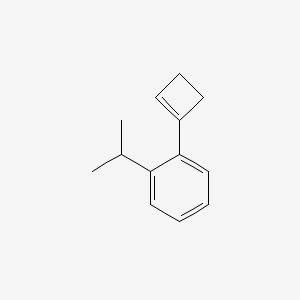
![2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13969988.png)

